N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-4-(trifluoromethyl)benzenesulfonamide
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Overview
Description
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-4-(trifluoromethyl)benzenesulfonamide is a complex organic compound that features a benzofuran moiety, a trifluoromethyl group, and a benzenesulfonamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-4-(trifluoromethyl)benzenesulfonamide typically involves multiple steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through cyclization reactions involving ortho-hydroxyaryl ketones.
Alkylation: The benzofuran derivative is then alkylated using appropriate alkyl halides under basic conditions to introduce the propan-2-yl group.
Sulfonamide Formation: The final step involves the reaction of the alkylated benzofuran with 4-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the availability of starting materials, reaction efficiency, and purification processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: Electrophilic aromatic substitution can occur on the benzene ring, especially at positions ortho and para to the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-4-(trifluoromethyl)benzenesulfonamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions, particularly those involving sulfonamide groups. It can also be used in the design of inhibitors for specific enzymes.
Medicine
Medicinally, compounds with sulfonamide groups are known for their antibacterial properties. This specific compound could be investigated for its potential as a drug candidate, particularly in targeting bacterial enzymes or as a scaffold for developing new pharmaceuticals.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or unique electronic characteristics, due to the presence of the trifluoromethyl group.
Mechanism of Action
The mechanism of action of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-4-(trifluoromethyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes. The sulfonamide group can form strong hydrogen bonds with enzyme active sites, inhibiting their activity. The benzofuran moiety may also interact with hydrophobic pockets within proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydrobenzofuran-5-yl)-4-(trifluoromethyl)benzenesulfonamide: Lacks the propan-2-yl group, potentially altering its binding properties and reactivity.
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-benzenesulfonamide: Lacks the trifluoromethyl group, which may affect its electronic properties and stability.
Uniqueness
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-4-(trifluoromethyl)benzenesulfonamide is unique due to the combination of the trifluoromethyl group and the benzofuran moiety, which imparts distinct electronic and steric properties. These features can enhance its binding affinity to biological targets and its stability under various conditions.
This compound’s unique structure and properties make it a valuable subject for further research and development in various scientific fields.
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-4-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO3S/c1-12(10-13-2-7-17-14(11-13)8-9-25-17)22-26(23,24)16-5-3-15(4-6-16)18(19,20)21/h2-7,11-12,22H,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVRMIGPZBDORS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCC2)NS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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